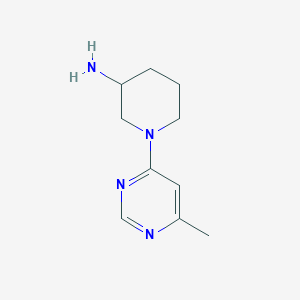

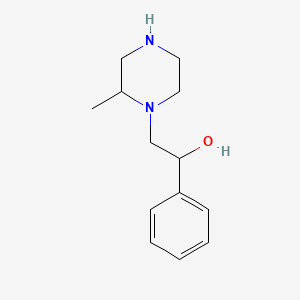

2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol

Overview

Description

The compound “2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol” is a derivative of piperazine, which is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms . Piperazine derivatives are known to have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity .

Synthesis Analysis

While specific synthesis methods for this compound are not available, piperazine derivatives are often synthesized through multi-step procedures . The synthesis of similar compounds often involves the reaction of piperazine with various electrophiles .Molecular Structure Analysis

The molecular structure of this compound would consist of a piperazine ring, which is a six-membered ring with two nitrogen atoms. Attached to one of the nitrogen atoms would be a methyl group and a phenylethan-1-ol group.Chemical Reactions Analysis

Piperazine derivatives are known to undergo a variety of chemical reactions. For instance, they can react with ethylenediaminetetraacetic dianhydride (EDTAD) to form polymers with significant antimicrobial activity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Piperazine itself is a solid at room temperature and is miscible in water .Scientific Research Applications

Antiproliferative Activity in Cancer Research

This compound has been studied for its potential in cancer treatment. Derivatives of this molecule have shown antiproliferative effects against human cancer cell lines . For instance, certain derivatives have demonstrated good activity on various cell lines, indicating the potential of this compound as a lead structure in anticancer drug design.

Development of Antipsychotic Medications

In the quest for antipsychotic drugs with minimal side effects, derivatives of this compound have been synthesized as novel atypical antipsychotics . These derivatives aim to provide therapeutic benefits for psychiatric conditions while reducing the risk of adverse effects commonly associated with traditional antipsychotic drugs.

Synthesis of Pyrido[1,2-a]pyrimidin-4-one Derivatives

The compound serves as a precursor in the synthesis of new pyrido[1,2-a]pyrimidin-4-one derivatives . These derivatives are of interest due to their diverse biological activities and potential therapeutic applications, including their role in the development of new therapies.

Exploration of Anti-HIV Properties

Indole derivatives, which share a structural similarity with “2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol”, have been found to possess significant anti-HIV activity . This suggests that modifications of the compound could lead to the development of new anti-HIV agents.

Investigation of Antiviral Agents

Research into indole derivatives has also highlighted their potential as antiviral agents . Given the structural resemblance, there is a possibility that “2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol” could be modified to enhance its antiviral properties, contributing to the fight against viral infections.

Study of Synthetic Opioids

The compound’s framework is structurally related to that of certain synthetic opioids . While the focus is on minimizing the abuse potential, understanding the pharmacological profile of such compounds can inform the development of pain management drugs with reduced risk of dependency.

Therapeutic Potential in Rheumatoid Arthritis

Derivatives of pyridopyrimidine, which can be synthesized from compounds like “2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol”, have shown potential activity against rheumatoid arthritis . This opens up avenues for the compound’s application in creating new treatments for inflammatory diseases.

Role in Differentiating Agents for Leukemic Cells

Piperazine derivatives, related to the compound , have been used as differentiating agents in human leukemic cells . This application is crucial in cancer therapy, where the goal is to induce malignant cells to differentiate into a less aggressive form.

Mechanism of Action

Target of Action

It is known that piperazine derivatives, which include this compound, show a wide range of biological and pharmaceutical activity . They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

Mode of Action

It is known that piperazine derivatives interact with their targets to induce a variety of biological effects . The interaction often involves binding to the target, which can lead to changes in the target’s function .

Biochemical Pathways

It is known that piperazine derivatives can affect a variety of biochemical pathways, leading to their wide range of biological and pharmaceutical activities .

Pharmacokinetics

It is known that piperazine derivatives are predominantly metabolized by cyp3a, a member of the cytochrome p450 family .

Result of Action

It is known that piperazine derivatives can induce a variety of biological effects, depending on their specific targets and mode of action .

Action Environment

It is known that environmental factors can influence the action of many drugs, including piperazine derivatives .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(2-methylpiperazin-1-yl)-1-phenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-11-9-14-7-8-15(11)10-13(16)12-5-3-2-4-6-12/h2-6,11,13-14,16H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFTPWUUIHZKGMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1CC(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

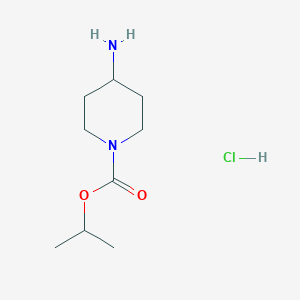

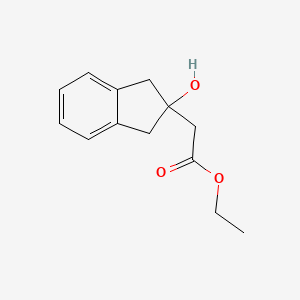

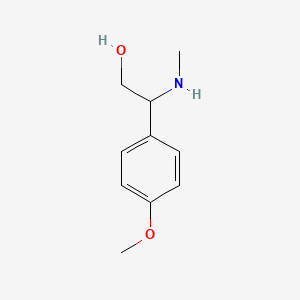

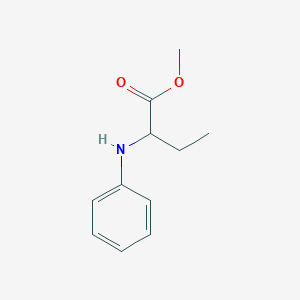

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,2,2-Trifluoro-1-phenylethyl)amino]acetic acid](/img/structure/B1422890.png)

![2-chloro-N-[(2,4,6-trimethoxyphenyl)methyl]acetamide](/img/structure/B1422902.png)

![2-chloro-N-[4-(2,3-dihydro-1H-indol-1-yl)phenyl]acetamide](/img/structure/B1422903.png)